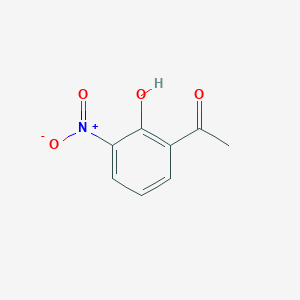

1-(2-Hydroxy-3-nitrophenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111935. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5(10)6-3-2-4-7(8(6)11)9(12)13/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZGSPSZLMKODN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296838 | |

| Record name | 1-(2-hydroxy-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28177-69-7 | |

| Record name | 2′-Hydroxy-3′-nitroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28177-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 111935 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028177697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28177-69-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-hydroxy-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Hydroxy-3-nitrophenyl)-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Hydroxy-3-nitrophenyl)ethanone (CAS: 28177-69-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Hydroxy-3-nitrophenyl)ethanone, also known as 2'-Hydroxy-3'-nitroacetophenone, a key organic intermediate. The document delves into its chemical and physical properties, synthesis methodologies with detailed experimental protocols, and its significant application in the pharmaceutical industry, particularly in the synthesis of the anti-asthma drug Pranlukast. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering both foundational knowledge and practical insights.

Introduction

This compound (CAS No. 28177-69-7) is a substituted acetophenone that serves as a crucial building block in organic synthesis.[1] Its molecular structure, featuring a hydroxyl group, a nitro group, and an acetyl group on a benzene ring, makes it a versatile reagent for the synthesis of more complex molecules. Notably, it is a starting material for the leukotriene receptor antagonist, Pranlukast, highlighting its importance in medicinal chemistry.[2][3][4] This guide will provide an in-depth analysis of this compound, from its fundamental properties to its synthesis and applications.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 28177-69-7 | |

| Synonyms | This compound, 2'-Hydroxy-3'-nitroacetophenone | [3][4] |

| Molecular Formula | C8H7NO4 | |

| Molecular Weight | 181.15 g/mol | |

| Appearance | Pale yellow to yellow solid | [3][5] |

| Melting Point | 98.5-99.5 °C | [3][5] |

| Boiling Point (Predicted) | 223.5±20.0 °C | [5] |

| Density (Predicted) | 1.380±0.06 g/cm3 | [5] |

| Purity | ≥99.00% by HPLC | [3] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [5] |

Synthesis of this compound

The primary method for synthesizing this compound is through the nitration of 2'-hydroxyacetophenone.[6] This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The hydroxyl group is an activating, ortho-, para-director, leading to the formation of both 3-nitro and 5-nitro isomers. The separation of these isomers is a critical step in obtaining the pure desired product.

A general workflow for the synthesis is depicted in the following diagram:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesis of procedures described in the literature and is intended for trained professionals in a laboratory setting.[6][7]

Materials:

-

2'-Hydroxyacetophenone

-

Glacial Acetic Acid

-

Nitric Acid (63% or specific gravity 1.40)

-

Dichloromethane

-

Toluene

-

Methanol

-

Water (deionized)

-

Ice

Equipment:

-

Four-necked flask

-

Stirrer

-

Dropping funnel

-

Thermometer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

HPLC or recrystallization setup

Procedure:

-

Reaction Setup: In a four-necked flask, dissolve 2'-hydroxyacetophenone (175 g) in acetic acid (183 g) and dichloromethane (800 mL).[6]

-

Nitration: Heat the mixture to 40 °C. Slowly add 63% concentrated nitric acid (165 g) dropwise over 4-6 hours, maintaining the reaction temperature at 40 °C.[6]

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 40 °C for another 4-6 hours.[6]

-

Work-up: Add water (500 g) to the reaction mixture and stir for 30 minutes for extraction. Separate the organic layer.[6]

-

Concentration: Concentrate the organic layer to obtain the crude product.[6]

-

Purification (Isomer Separation):

-

Add toluene (900 g) to the crude product and heat to 60-70 °C for 2-4 hours.[6]

-

Cool the mixture to 30-50 °C and filter to collect the solid.[6]

-

Transfer the filter cake to a flask and add methanol (100 g) and water (800 g). Heat to 50-60°C.[6]

-

Cool to 30-50°C and filter.[6]

-

Slowly add acetic acid (150 g) dropwise over 2 hours at 60-70 °C.[6]

-

Cool the mixture to room temperature and filter. Dry the filter cake to obtain the final product.[6]

-

Alternative purification can be achieved by HPLC for smaller scale reactions.[7]

Green Synthesis Approach

A patent describes a more environmentally friendly approach to synthesizing 2-hydroxy-3-nitroacetophenone.[8] This method involves the directional hydroxylation of m-nitroacetophenone using a metal salt catalyst in a carboxylic acid solvent. This approach aims to improve the yield and reduce waste compared to traditional nitration methods.[8]

Applications in Drug Development

The primary application of this compound is as an intermediate in the synthesis of Pranlukast.[3][4][8] Pranlukast is a cysteinyl leukotriene receptor 1 antagonist used for the treatment of bronchial asthma. The synthesis of Pranlukast from this intermediate involves several subsequent reaction steps, highlighting the importance of having a reliable and efficient synthesis for this starting material.

Potential Biological Activities

While the main interest in this compound is as a synthetic intermediate, some sources suggest potential biological activities. It is described as an inorganic compound that may exhibit cytotoxic activity against cancer cells, possibly by inhibiting DNA synthesis or topoisomerase II. Further research is needed to fully elucidate these potential activities.

Safety and Handling

Proper safety precautions are crucial when handling this compound.

Hazard Identification:

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.

-

Inhalation: Remove to fresh air. Get medical attention.

-

Ingestion: Clean mouth with water. Get medical attention.

Fire-Fighting Measures: [9]

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, chemical foam.

Handling and Storage: [5]

-

Store under an inert atmosphere (nitrogen or Argon) at 2-8°C.

-

Handle in accordance with good industrial hygiene and safety practices.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis, while straightforward in principle, requires careful control of reaction conditions and effective purification to isolate the desired isomer. The information provided in this guide offers a comprehensive resource for researchers and drug development professionals, enabling a deeper understanding of this compound and its role in organic synthesis. Further exploration into its potential biological activities could open new avenues for its application.

References

-

PrepChem.com. Synthesis of 2-hydroxy-3-nitroacetophenone. Available from: [Link]

- Google Patents. Green synthesis method of 2-hydroxy-3-nitroacetophenone.

-

Eureka | Patsnap. Preparation method of 2-hydroxy-3-nitroacetophenone. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Available from: [Link]

-

GM Chemical. 2-Hydroxy-3-nitroacetophenone CAS 28177-69-7. Available from: [Link]

-

abcr Gute Chemie. AB283687 | CAS 28177-69-7. Available from: [Link]

-

GM CHEMICAL. 2-Hydroxy-3-nitroacetophenone [28177-69-7]. Available from: [Link]

- Google Patents. CN106542996A - A kind of synthetic method of 2 hydroxyl, 3 nitro-acetophenone.

-

NIST WebBook. Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. Available from: [Link]

-

Taylor & Francis Online. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Available from: [Link]

-

NIST WebBook. Ethanone, 1-(3-nitrophenyl)-. Available from: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Preparation method of 2-hydroxy-3-nitroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 3. Competitive 2-Hydroxy-3-nitroacetophenone [28177-69-7] 99% Manufacturer [gmchemix.com]

- 4. gmchemic.com [gmchemic.com]

- 5. 2-HYDROXY-3-NITROACETOPHENONE CAS#: 28177-69-7 [m.chemicalbook.com]

- 6. 2-HYDROXY-3-NITROACETOPHENONE | 28177-69-7 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Properties of 1-(2-Hydroxy-3-nitrophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 1-(2-Hydroxy-3-nitrophenyl)ethanone, a key intermediate in pharmaceutical synthesis. By delving into its molecular structure, physicochemical characteristics, reactivity, and spectral properties, this document serves as a critical resource for researchers engaged in drug discovery and development. The causality behind experimental choices and the importance of self-validating protocols are emphasized throughout to ensure both scientific integrity and practical applicability.

Molecular Identity and Physicochemical Landscape

This compound, also known as 2-hydroxy-3-nitroacetophenone, is a substituted aromatic ketone. Its molecular structure, featuring a hydroxyl group and a nitro group ortho and meta to the acetyl group respectively, dictates its unique chemical behavior and utility as a synthetic building block.

Core Identifiers

A solid foundation in any chemical investigation begins with unambiguous identification. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 28177-69-7 | [1] |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2-Hydroxy-3-nitroacetophenone, 2'-Hydroxy-3'-nitroacetophenone | [2][3] |

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a molecule are paramount in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Below is a compilation of known and predicted properties for this compound.

| Property | Value | Notes | Source(s) |

| Melting Point | 98.5-99.5 °C | Experimental | |

| Boiling Point | 223.5 °C at 760 mmHg | Predicted | |

| Physical Form | Solid | --- | |

| pKa | 7.31 ± 0.24 | Predicted; The phenolic hydroxyl group is the primary acidic site. | Chemicalize |

| XlogP | 1.6 | Predicted; Indicates moderate lipophilicity. | PubChem |

Expert Insight: The predicted pKa suggests that the phenolic proton is weakly acidic, a property that can be exploited in synthetic transformations and influences the molecule's behavior in biological systems. The moderate XlogP value indicates a balance between hydrophilicity and lipophilicity, a desirable characteristic for many drug candidates.

Synthesis and Purification: A Protocol-Driven Approach

The reliable synthesis of this compound is crucial for its application in multi-step pharmaceutical manufacturing. Two primary synthetic routes are presented below, including a classical nitration method and a more recent "green" approach.

Classical Synthesis via Nitration of 2-Hydroxyacetophenone

This method involves the direct nitration of 2-hydroxyacetophenone. The hydroxyl group is an ortho-, para-director; thus, the reaction yields a mixture of 3-nitro and 5-nitro isomers, necessitating a robust purification strategy.

Experimental Protocol:

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 175 g of 2'-hydroxyacetophenone in 183 g of glacial acetic acid and 800 mL of dichloromethane.[4]

-

Nitration: Heat the mixture to 40 °C.[4] Slowly add 165 g of 63% concentrated nitric acid dropwise over 4-6 hours, maintaining the reaction temperature at 40 °C.[4]

-

Reaction Monitoring: After the addition is complete, continue stirring at 40 °C for an additional 4-6 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Cool the reaction mixture to room temperature. Pour the mixture onto ice to precipitate the product.[2] Collect the precipitate, which contains a mixture of 3-nitro and 5-nitro isomers, by filtration.[2]

-

Purification: The isomers are separated by High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.[2]

Causality in Experimental Design: The use of acetic acid and dichloromethane as solvents provides a suitable medium for the reaction and helps to control the reaction temperature. The slow, dropwise addition of nitric acid is critical to prevent over-nitration and control the exothermic nature of the reaction. HPLC is the method of choice for purification due to the similar polarities of the isomers, which makes separation by simple crystallization challenging.

Green Synthesis via Directional Hydroxylation

A more recent, environmentally friendly approach involves the directional hydroxylation of m-nitroacetophenone, utilizing the directing effect of the ketone and nitro groups.[5]

Conceptual Workflow:

Caption: Green synthesis workflow.

Experimental Protocol:

-

Reaction Setup: In a suitable reactor, use a carboxylic acid (e.g., acetic acid) as the solvent.[5]

-

Catalytic Oxidation: Add a metal salt catalyst (e.g., divalent copper, nickel, or palladium acetate) to m-nitroacetophenone.[5]

-

Reaction Conditions: Heat the reaction mixture to 50-120 °C under a pressure of 0.5-1 MPa for 5-10 hours.[5]

-

Workup and Purification: After the reaction, cool the mixture, filter, and perform vacuum drying to obtain the final product.[5]

Trustworthiness of the Protocol: This method is presented as a "green" alternative due to the directional nature of the hydroxylation, which improves the yield and reduces the formation of unwanted isomers, thereby simplifying purification and minimizing waste. The use of a catalyst enhances the reaction efficiency.

Spectral Characterization: Elucidating the Molecular Fingerprint

A thorough spectral analysis is essential for the unambiguous identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -CH₃ | ~2.6 | Singlet | The acetyl protons are expected to be a singlet in the upfield region. |

| Ar-H (ortho to -OH) | ~7.0-7.2 | Doublet of doublets | Influenced by the neighboring hydroxyl and nitro groups. |

| Ar-H (para to -OH) | ~7.6-7.8 | Triplet | Coupled to the two adjacent aromatic protons. |

| Ar-H (ortho to -NO₂) | ~8.0-8.2 | Doublet of doublets | Significantly deshielded by the electron-withdrawing nitro group. |

| -OH | Variable | Broad Singlet | The chemical shift is concentration and solvent-dependent. |

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| -CH₃ | ~27 | Aliphatic carbon of the acetyl group. |

| C=O | ~200 | Carbonyl carbon, significantly downfield. |

| C-OH | ~155 | Aromatic carbon attached to the hydroxyl group. |

| C-NO₂ | ~140 | Aromatic carbon attached to the nitro group. |

| Aromatic C-H | 120-135 | Range for the other aromatic carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200-3600 | Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (ketone) | 1680-1700 | Strong |

| N-O stretch (nitro) | 1500-1550 and 1300-1370 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium |

Expert Interpretation: The presence of a broad O-H stretch, a strong C=O absorption, and two strong N-O stretching bands would be characteristic of this compound. The exact positions of these bands can be influenced by intramolecular hydrogen bonding between the hydroxyl and acetyl groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated aromatic system and the presence of chromophores (C=O, -NO₂) will result in characteristic absorption maxima. Expected λmax values would be in the range of 250-350 nm.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is governed by its three key functional groups: the phenolic hydroxyl group, the aromatic nitro group, and the acetyl group.

Reactivity Profile:

Sources

A Technical Guide to the Molecular Structure and Characterization of 1-(2-Hydroxy-3-nitrophenyl)ethanone

Executive Summary

1-(2-Hydroxy-3-nitrophenyl)ethanone, also known as 2'-hydroxy-3'-nitroacetophenone (CAS No. 28177-69-7), is a substituted aromatic ketone of significant interest in medicinal and synthetic chemistry.[1][2] Its primary industrial relevance lies in its role as a pivotal intermediate in the multi-step synthesis of Pranlukast, a potent leukotriene receptor antagonist used in the management of asthma.[2][3] This guide provides a comprehensive technical examination of the molecule's structure, physicochemical properties, synthesis protocols, and analytical characterization. We will delve into the causal relationships behind its structural features, such as the critical intramolecular hydrogen bonding, and explain the logic underpinning its synthesis and spectroscopic validation, offering field-proven insights for professionals in drug discovery and development.

Physicochemical Properties and Identification

The fundamental properties of this compound are summarized below. These data are critical for its handling, purification, and use in subsequent synthetic steps.

| Property | Value | Reference(s) |

| CAS Number | 28177-69-7 | [1][2][4] |

| Molecular Formula | C₈H₇NO₄ | [1] |

| Molecular Weight | 181.15 g/mol | [1] |

| Appearance | Yellow to brown solid | [1][5] |

| Melting Point | 98.5-99.5 °C | [1][2] |

| Boiling Point | 223.5 ± 20.0 °C (Predicted) | [1] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2'-Hydroxy-3'-nitroacetophenone | [1] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [1][4] |

In-Depth Molecular Structure Analysis

The molecular architecture of this compound is defined by an acetophenone core functionalized with a hydroxyl (-OH) group at the ortho (C2) position and a nitro (-NO₂) group at the meta (C3) position relative to the acetyl group.

Key Structural Features:

-

Aromatic System: A benzene ring provides a planar, electron-rich scaffold.

-

Acetyl Group (-COCH₃): This electron-withdrawing group is a key feature of acetophenones and serves as a synthetic handle.

-

Hydroxyl Group (-OH): As an ortho-substituent, this group is crucial. It is an activating, ortho-, para-directing group in electrophilic substitution, which complicates direct nitration of 2'-hydroxyacetophenone.

-

Nitro Group (-NO₂): A strong electron-withdrawing and deactivating group.

The Causality of Intramolecular Hydrogen Bonding: A defining characteristic of this molecule is the formation of a strong intramolecular hydrogen bond between the hydrogen atom of the ortho-hydroxyl group and the carbonyl oxygen of the adjacent acetyl group. This interaction creates a stable six-membered pseudo-ring. This is not merely a minor conformational preference but a dominant structural feature with significant consequences:

-

Thermodynamic Stability: The hydrogen bond significantly stabilizes the molecule's conformation, influencing its crystal packing and contributing to its relatively high melting point compared to isomers lacking this interaction.

-

Spectroscopic Signature: This interaction causes a distinct downfield shift of the hydroxyl proton in ¹H NMR spectra and a shift to lower wavenumbers for both the O-H and C=O stretching frequencies in IR spectroscopy.

Caption: Molecular structure of this compound.

Synthesis Methodologies

The synthesis of this compound is a critical process, with methodologies evolving to improve yield and reduce isomeric impurities.

Protocol 1: Classical Electrophilic Nitration

This is the most cited laboratory-scale method. It relies on the direct nitration of 2'-hydroxyacetophenone. However, the directing effects of the existing substituents lead to a mixture of products, necessitating rigorous purification.

Experimental Protocol:

-

Dissolution: Dissolve 10.0 g of 2'-hydroxyacetophenone in 60 mL of glacial acetic acid in a flask equipped with a dropping funnel and magnetic stirrer.[6]

-

Nitration: Cool the mixture in an ice bath. Add 10.4 mL of nitric acid (specific gravity 1.40) dropwise over a period of 2 hours, ensuring the temperature remains controlled.[6]

-

Causality: The slow, cooled addition of nitric acid is essential to prevent over-nitration and control the exothermic reaction. Acetic acid serves as a polar solvent that can accommodate both the organic substrate and the nitrating agent.

-

-

Reaction: After addition is complete, allow the mixture to stir at room temperature for 17 hours.[6]

-

Workup: Pour the reaction mixture onto crushed ice. The nitrated products, being less soluble in water, will precipitate.[6]

-

Collection & Purification: Collect the resulting precipitate (a mixture of 3-nitro and 5-nitro isomers) by vacuum filtration. The isomers must then be separated. High-Performance Liquid Chromatography (HPLC) is the most effective method for isolating the desired 2'-hydroxy-3'-nitroacetophenone.[6]

Caption: Workflow for the classical synthesis and purification.

Protocol 2: Green Palladium-Catalyzed Synthesis

A more modern, patented approach avoids the issue of isomer separation by starting with m-nitroacetophenone and regioselectively introducing the hydroxyl group.[3]

Experimental Protocol:

-

Charging Reactor: To a pressure kettle, add 163 g (1 mol) of m-nitroacetophenone, 0.224 g (0.001 mol) of palladium acetate, and 326 g of 50% (w/w) aqueous acetic acid.[3]

-

Causality: Palladium acetate acts as a catalyst for the directed C-H hydroxylation. The carboxylic acid medium is crucial for the catalytic cycle.

-

-

Pressurization & Heating: Pressurize the kettle to 1.0 MPa with air and heat the mixture to 70-75 °C.[3]

-

Reaction: Maintain the reaction with stirring for 8 hours. Progress can be monitored by HPLC or GC to check for residual starting material.[3]

-

Isolation: Cool the reaction mixture to 0 °C to crystallize the product.[3]

-

Finishing: Filter the solid product and perform vacuum drying at 60-70 °C for 5-8 hours to yield the final, high-purity product. This method reports yields exceeding 90%.[3]

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following spectroscopic data are characteristic of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| Hydroxyl Proton | ~11.0 - 12.0 | Singlet (broad) | 1H | Ar-OH |

| Aromatic Proton | ~8.0 - 8.2 | Doublet of Doublets | 1H | Proton at C4 |

| Aromatic Proton | ~7.8 - 8.0 | Doublet of Doublets | 1H | Proton at C6 |

| Aromatic Proton | ~7.0 - 7.2 | Triplet | 1H | Proton at C5 |

| Methyl Protons | ~2.6 | Singlet | 3H | -COCH₃ |

-

Expert Interpretation: The hydroxyl proton is significantly deshielded (shifted downfield) due to the strong intramolecular hydrogen bond. The aromatic protons exhibit splitting patterns consistent with a 1,2,3-trisubstituted benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups and the intramolecular hydrogen bonding.

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3200 - 2800 (broad) | O-H Stretch | The broadness and shift to low frequency are definitive evidence of strong hydrogen bonding. |

| ~1640 - 1660 | C=O Stretch | Shifted to a lower wavenumber than a typical aryl ketone (~1690 cm⁻¹) due to conjugation and involvement in the H-bond. |

| ~1520 & ~1340 | N-O Asymmetric & Symmetric Stretch | Characteristic absorptions for an aromatic nitro group. |

| ~1600 & ~1470 | C=C Aromatic Stretch | Confirms the presence of the benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

| m/z Value | Ion | Fragmentation Pathway |

| 181 | [M]⁺ | Molecular Ion |

| 166 | [M-CH₃]⁺ | Loss of the methyl radical from the acetyl group, forming a stable acylium ion. |

| 136 | [M-NO₂]⁺ | Loss of the nitro group. |

Applications in Drug Development

The primary value of this compound is as a building block for more complex, biologically active molecules.

-

Pranlukast Synthesis: It is an indispensable precursor for the asthma drug Pranlukast. The synthesis involves further modifications of the acetyl and nitro groups to build the final complex structure.[2]

-

Research Intermediate: It is used to synthesize novel compounds for biological screening. For example, it can be reacted with thiosemicarbazide to form 2-hydroxy-3-nitro acetophenyl thiosemicarbazone, a ligand used to create metal complexes with potential therapeutic or catalytic activities.[7]

Caption: Role as a key precursor in the Pranlukast drug development pathway.

Conclusion

This compound is a molecule whose chemical identity is profoundly influenced by the interplay of its three functional groups. The ortho-hydroxyl and acetyl groups create a stabilizing intramolecular hydrogen bond that dictates its conformational, physical, and spectroscopic properties. While its classical synthesis via nitration is straightforward, it presents purification challenges that have been addressed by modern catalytic methods offering higher regioselectivity and yield. As a validated and crucial intermediate for the synthesis of Pranlukast, this compound remains a molecule of high importance to the pharmaceutical industry, demonstrating the critical link between fundamental molecular structure and applied drug development.

References

-

Aswale, S.R., et al. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry.

-

PrepChem. (n.d.). Synthesis of 2-hydroxy-3-nitroacetophenone. Retrieved from [Link]

- Google Patents. (n.d.). Green synthesis method of 2-hydroxy-3-nitroacetophenone. CN111995055A.

-

GM CHEMICAL. (n.d.). 2-Hydroxy-3-nitroacetophenone [28177-69-7]. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(2-hydroxy-3-nitrophenyl)-ethanone (C8H7NO4). Retrieved from [Link]

-

Singh, R.B. & Singh, P.K. (n.d.). Synthesis and Characterization of Complexes of 2-Hydroxy-3-nitro acetophenyl thiosemicarbazone with Some 3d Series Transition Metals. Oriental Journal of Chemistry.

Sources

- 1. 2-HYDROXY-3-NITROACETOPHENONE | 28177-69-7 [chemicalbook.com]

- 2. gmchemic.com [gmchemic.com]

- 3. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 4. This compound | 28177-69-7 [sigmaaldrich.com]

- 5. 2-HYDROXY-3-NITROACETOPHENONE CAS#: 28177-69-7 [m.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. asianpubs.org [asianpubs.org]

A Comprehensive Technical Guide to 1-(2-Hydroxy-3-nitrophenyl)ethanone for Researchers and Drug Development Professionals

Executive Summary

1-(2-Hydroxy-3-nitrophenyl)ethanone is a pivotal chemical intermediate, recognized primarily for its critical role in the synthesis of high-value pharmaceutical compounds. This guide provides an in-depth analysis of its chemical identity, a validated synthesis protocol with mechanistic insights, key applications, and essential safety protocols. The content is structured to provide researchers and drug development professionals with the technical accuracy and field-proven insights necessary for its effective and safe utilization in a laboratory and process chemistry setting.

Chemical Identity and Properties

A thorough understanding of a compound's identity and physicochemical properties is the foundation of its successful application in research and development.

Nomenclature

The compound is identified by several names across chemical literature and commercial suppliers. Clarity in nomenclature is essential for accurate sourcing and regulatory compliance.

-

IUPAC Name : this compound[1]

-

Common Synonyms :

Chemical Structure

The molecular structure dictates the reactivity and physical properties of the compound. The presence of the hydroxyl, nitro, and acetyl groups on the benzene ring creates a unique electronic and steric environment.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties, which are critical for designing experiments, purification strategies, and storage solutions.

| Property | Value | Source(s) |

| CAS Number | 28177-69-7 | [1][2][3] |

| Molecular Formula | C₈H₇NO₄ | [2][3][4] |

| Molecular Weight | 181.15 g/mol | [2][3][4] |

| Appearance | Pale yellow to brown solid | [3][4] |

| Melting Point | 98.5-99.5 °C | [4][7] |

| Boiling Point (Predicted) | 223.5 ± 20.0 °C | [4][8] |

| Density (Predicted) | 1.380 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 7.31 ± 0.24 | [4] |

| SMILES | CC(=O)C1=C(C(=CC=C1)[O-])O | [2] |

| InChIKey | XQZGSPSZLMKODN-UHFFFAOYSA-N | [1][4] |

Synthesis Protocol: Regioselective Nitration of 2'-Hydroxyacetophenone

The most common and industrially relevant synthesis of this compound involves the electrophilic aromatic substitution (nitration) of 2'-hydroxyacetophenone.[4][8]

Principle and Rationale

Expertise & Experience: The hydroxyl (-OH) and acetyl (-COCH₃) groups on the starting material are ortho-, para-directing and meta-directing, respectively. However, the strong activating and directing effect of the hydroxyl group dominates. Nitration is directed to the positions ortho and para to the hydroxyl group. The choice of reaction conditions is critical for achieving regioselectivity. Using a mixture of nitric acid and acetic acid in a chlorinated solvent at a controlled temperature (40 °C) provides a favorable environment for the formation of the desired 3-nitro isomer over the 5-nitro isomer.[4][8] Temperature control is paramount; excessively high temperatures can lead to the formation of undesired byproducts and dinitrated species, complicating purification.

Detailed Experimental Workflow

This protocol is a self-validating system, where successful execution relies on careful control of temperature and stoichiometry.

Step 1: Reaction Setup

-

To a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2'-hydroxyacetophenone (175 g), acetic acid (183 g), and dichloromethane (800 mL).[4][8]

-

Begin stirring and heat the mixture to a stable internal temperature of 40 °C.

Step 2: Nitration

-

Slowly add 63% concentrated nitric acid (165 g) dropwise via the dropping funnel.[4][8]

-

Causality: The rate of addition must be carefully controlled to maintain the reaction temperature at 40 °C. An exothermic reaction will occur, and rapid addition can cause a dangerous temperature spike, leading to loss of selectivity and potential runaway reaction.

-

Continue the reaction at 40 °C for 4-6 hours after the addition is complete to ensure full conversion of the starting material.[4][8]

Step 3: Work-up and Purification

-

After the reaction period, cool the mixture. The organic layer is then concentrated to yield approximately 200 g of crude product.[4][8]

-

Transfer the crude product to a separate flask and add toluene (900 g). Heat the mixture to 60-70 °C and hold for 2-4 hours.[4][8]

-

Cool the toluene slurry to 30-50 °C and filter the solid. Dry the filter cake.

-

For further purification, transfer the dried solid to a flask with methanol (100 g) and water (800 g). Heat to 50-60 °C, then cool to 30-50 °C and filter again.[4][8] This step is designed to remove more soluble impurities.

Workflow Visualization

Caption: Synthesis and purification workflow for this compound.

Key Applications and Research Significance

The utility of this compound is primarily as a building block in multi-step organic synthesis.

Intermediate in Pharmaceutical Synthesis

The most significant application of this compound is as a key organic intermediate in the synthesis of Pranlukast.[3] Pranlukast is a cysteinyl leukotriene receptor antagonist used for the management of bronchial asthma. The specific arrangement of functional groups in this compound makes it an ideal precursor for constructing the more complex Pranlukast molecule.

Caption: Role as a key intermediate in the synthesis of the drug Pranlukast.

Potential in Oncology Research

Preliminary research suggests that this compound may possess cytotoxic activity against cancer cells.[2] The proposed mechanism involves potential inhibition of DNA synthesis or cell division.[2] This remains an area for further investigation and is not yet a clinically validated application.

Safety, Handling, and Storage

Trustworthiness: A robust experimental plan must be built upon a foundation of safety. Adherence to recommended safety and handling protocols is non-negotiable.

Hazard Identification

The compound presents moderate hazards, as outlined by the Globally Harmonized System (GHS).

| Hazard Class | Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Acute Toxicity (Oral), Skin & Eye Irritation | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from ChemicalBook.[4]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including nitrile gloves, safety glasses or goggles, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.

-

Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature, typically between 2-8°C, to ensure long-term stability.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in pharmaceutical manufacturing and potential for further applications. Its synthesis, while straightforward, requires careful control of reaction parameters to ensure high yield and purity. By understanding its chemical properties, synthesis rationale, and safety requirements, researchers and drug development professionals can effectively and safely leverage this compound in their discovery and development pipelines.

References

-

GM CHEMICAL. (n.d.). 2-Hydroxy-3-nitroacetophenone [28177-69-7]. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-1-(3-nitrophenyl)-1-ethanone. Retrieved from [Link]

-

Kuujia. (n.d.). Cas no 28177-69-7 (2-Hydroxy-3-nitroacetophenone). Retrieved from [Link]

-

GM Chemical. (n.d.). 2-Hydroxy-3-nitroacetophenone CAS 28177-69-7. Retrieved from [Link]

Sources

- 1. This compound | 28177-69-7 [sigmaaldrich.com]

- 2. 2-Hydroxy-3-nitroacetophenone | 28177-69-7 | FH66472 [biosynth.com]

- 3. gmchemic.com [gmchemic.com]

- 4. 2-HYDROXY-3-NITROACETOPHENONE | 28177-69-7 [chemicalbook.com]

- 5. 2-Hydroxy-3-nitroacetophenone - CAS:28177-69-7 - Sunway Pharm Ltd [3wpharm.com]

- 6. 28177-69-7(2-Hydroxy-3-nitroacetophenone) | Kuujia.com [kuujia.com]

- 7. Competitive 2-Hydroxy-3-nitroacetophenone [28177-69-7] 99% Manufacturer [gmchemix.com]

- 8. 2-HYDROXY-3-NITROACETOPHENONE CAS#: 28177-69-7 [m.chemicalbook.com]

Spectroscopic Characterization of 1-(2-Hydroxy-3-nitrophenyl)ethanone: A Technical Guide

Introduction

1-(2-Hydroxy-3-nitrophenyl)ethanone, a substituted acetophenone, is a valuable building block in organic synthesis, notably in the preparation of various heterocyclic compounds and pharmaceutical intermediates. Its chemical structure, featuring a hydroxyl group, a nitro group, and a ketone, gives rise to a distinct electronic environment that can be precisely elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into the structural features that influence its spectroscopic properties. The information presented herein is intended for researchers, scientists, and professionals in drug development who rely on accurate spectral interpretation for structural confirmation and quality control.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are influenced by the electron-withdrawing and -donating effects of the substituents on the aromatic ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| δ 11.5 - 12.5 | ~12.0 | Singlet (broad) | 1H | Ar-OH |

| δ 8.15 | Doublet of Doublets | 1H | H-4 | |

| δ 7.95 | Doublet of Doublets | 1H | H-6 | |

| δ 7.15 | Triplet | 1H | H-5 | |

| δ 2.65 | Singlet | 3H | -COCH₃ |

Interpretation of the ¹H NMR Spectrum

The proton spectrum reveals four distinct signals corresponding to the aromatic protons, the phenolic proton, and the methyl protons of the acetyl group.

-

Aromatic Region (δ 7.0 - 8.5 ppm): The three aromatic protons exhibit a complex splitting pattern due to their coupling relationships. The proton at the H-4 position is expected to appear at the most downfield chemical shift (around δ 8.15) due to the deshielding effects of the adjacent nitro group and the carbonyl group. The proton at the H-6 position would likely resonate around δ 7.95, influenced by the ortho-hydroxyl group and the meta-nitro group. The proton at the H-5 position, situated between two other protons, would appear as a triplet around δ 7.15.

-

Phenolic Proton (δ ~12.0 ppm): The hydroxyl proton is typically observed as a broad singlet in a significantly downfield region. This is due to intramolecular hydrogen bonding with the adjacent carbonyl group, which strongly deshields the proton. Its chemical shift can be highly dependent on concentration and temperature.

-

Methyl Protons (δ 2.65 ppm): The three protons of the acetyl methyl group are chemically equivalent and therefore appear as a sharp singlet at approximately δ 2.65 ppm. The downfield shift from a typical aliphatic methyl group is due to the electron-withdrawing effect of the adjacent carbonyl group.

Proton Coupling Relationships

The coupling between the aromatic protons provides valuable information about their relative positions. The ortho coupling (³J) between adjacent protons is typically in the range of 7-9 Hz, while meta coupling (⁴J) is smaller, around 2-3 Hz.

Caption: Predicted proton coupling in the aromatic region.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shift of each carbon is influenced by its hybridization and the electronic effects of its neighboring atoms.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| δ 203.0 | C=O |

| δ 155.0 | C2-OH |

| δ 140.0 | C3-NO₂ |

| δ 135.0 | C6 |

| δ 130.0 | C4 |

| δ 125.0 | C1 |

| δ 120.0 | C5 |

| δ 26.0 | -COCH₃ |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (δ 203.0 ppm): The ketone carbonyl carbon is the most deshielded carbon in the molecule, appearing at a characteristic downfield chemical shift.

-

Aromatic Carbons (δ 120.0 - 155.0 ppm): The six aromatic carbons resonate in the typical range for substituted benzene rings. The carbons directly attached to the electron-withdrawing nitro group (C3) and the electron-donating hydroxyl group (C2) will be significantly shifted. The C2 carbon bearing the hydroxyl group is expected to be downfield (around δ 155.0 ppm), while the C3 carbon attached to the nitro group will also be downfield (around δ 140.0 ppm). The other aromatic carbons will have chemical shifts influenced by the combined electronic effects of the substituents.

-

Methyl Carbon (δ 26.0 ppm): The methyl carbon of the acetyl group appears in the aliphatic region of the spectrum, with its chemical shift influenced by the adjacent carbonyl group.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve good homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse experiment with a 90° pulse angle.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically several hundred to thousands of scans).

-

Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon types (CH, CH₂, CH₃).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Caption: A generalized workflow for NMR data acquisition.

Disclaimer on Predicted Data

It is important to note that the ¹H and ¹³C NMR data presented in this guide are based on predictions from standard NMR prediction software and an analysis of structurally related compounds. While these predictions are based on established principles of NMR spectroscopy and are expected to be in close agreement with experimental values, they should not be considered a substitute for empirically obtained data. For definitive structural confirmation and in regulated environments, it is imperative to acquire experimental NMR data for this compound.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link]

"1-(2-Hydroxy-3-nitrophenyl)ethanone" synthesis from o-hydroxyacetophenone

An In-depth Technical Guide for the Synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone from o-Hydroxyacetophenone

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound via the electrophilic nitration of o-hydroxyacetophenone. This document moves beyond a simple recitation of steps to deliver an in-depth analysis of the reaction mechanism, regioselectivity, and the critical parameters governing product yield and purity. We present a detailed, step-by-step experimental protocol, including reaction setup, monitoring, work-up, and purification. Furthermore, this guide includes troubleshooting advice for common side reactions and visual diagrams illustrating both the chemical mechanism and the experimental workflow. This content is designed for researchers, chemists, and drug development professionals who require a robust and reproducible method for preparing this valuable chemical intermediate, which serves as a key building block in the synthesis of pharmaceuticals like the anti-asthma drug Pranlukast.[1][2]

Theoretical Foundation: The Chemistry of Aromatic Nitration

The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The success of this synthesis hinges on understanding the interplay of electronic effects exerted by the substituents on the starting material, o-hydroxyacetophenone.

The Electrophile: Generation of the Nitronium Ion

The active electrophile in this reaction is the nitronium ion (NO₂⁺). In the traditional mixed-acid method, concentrated sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion.[3]

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

When using nitric acid in a solvent like glacial acetic acid, the generation of the electrophile is slower, which can offer better control over the reaction.[4]

Regioselectivity: A Tale of Two Directing Groups

The regiochemical outcome of the nitration of o-hydroxyacetophenone is governed by the two substituents on the aromatic ring: the hydroxyl (-OH) group and the acetyl (-COCH₃) group.[5][6]

-

Hydroxyl (-OH) Group: This is a strongly activating, ortho, para-directing group.[7][8][9] Through its resonance effect (+M), the oxygen's lone pairs donate electron density to the aromatic ring, particularly at the positions ortho and para to it (C3, C5, and C7, with C7 being the attachment point of the acetyl group). This increased nucleophilicity at the ortho and para positions makes them more susceptible to electrophilic attack.[9][10]

-

Acetyl (-COCH₃) Group: This is a deactivating, meta-directing group.[5][8] Both by induction (-I) and resonance (-M), the acetyl group withdraws electron density from the aromatic ring, making it less reactive towards electrophiles.[11] It directs incoming electrophiles to the position meta to itself (C5).

The combination of these competing effects means the incoming electrophile (NO₂⁺) is primarily directed to the positions activated by the hydroxyl group and not strongly deactivated by the acetyl group. This results in the formation of two major isomeric products: This compound (ortho to -OH) and 1-(2-hydroxy-5-nitrophenyl)ethanone (para to -OH and meta to -COCH₃).[4][7] Direct nitration often yields a mixture of these isomers, with the separation of the desired 3-nitro product presenting a significant challenge, and yields of the 3-nitro isomer are often below 40%.[1][2]

Experimental Protocol: Synthesis and Purification

This protocol is designed to balance reaction rate and selectivity. Strict adherence to temperature control is paramount to minimize side reactions such as oxidation and polynitration.[12]

Materials and Equipment

| Reagents & Materials | Grade | Equipment |

| o-Hydroxyacetophenone | ≥98% | Three-necked round-bottom flask |

| Glacial Acetic Acid | ACS Grade | Magnetic stirrer with hotplate |

| Nitric Acid (70%) | ACS Grade | Dropping funnel |

| Crushed Ice / Deionized Water | - | Thermometer (-10 to 110 °C) |

| Dichloromethane / Ethyl Acetate | HPLC Grade | Buchner funnel and filter flask |

| Silica Gel for Chromatography | 60 Å, 230-400 mesh | Glass chromatography column |

| Hexane / Ethyl Acetate | HPLC Grade | Thin Layer Chromatography (TLC) plates |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of o-hydroxyacetophenone in 60 mL of glacial acetic acid. Stir the mixture until the solid is completely dissolved.

-

Controlling Temperature: Cool the flask in an ice-water bath to maintain a stable internal temperature. While not strictly necessary for this specific protocol which runs at room temperature, having the ice bath ready is good practice for controlling any potential exotherms.

-

Addition of Nitrating Agent: Slowly add 10.4 mL of concentrated nitric acid (70%) dropwise from the dropping funnel over a period of approximately 2 hours.[4] Maintain the reaction at room temperature. A slow, controlled addition is critical to prevent a rapid temperature increase and the formation of undesired byproducts.[12]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 17 hours.[4] Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) to observe the consumption of the starting material.

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 500 g of crushed ice with vigorous stirring.[4][12] The crude product, containing a mixture of the 3-nitro and 5-nitro isomers, will precipitate as a solid.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper.

-

Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Purification: Isomer Separation

The crude product is a mixture of isomers and must be purified to isolate the target this compound.

-

Recrystallization: This technique may be used for initial purification but is often insufficient to separate the isomers effectively. Ethanol can be a suitable solvent.[12]

-

Column Chromatography: This is the preferred method for separating the 3-nitro and 5-nitro isomers. A silica gel column is typically used with a gradient solvent system, starting with a non-polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity. The separation should be monitored by TLC.

-

High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, preparative HPLC is the most effective method for separating the isomers.[4]

Characterization and Data

The final product should be a yellow to brown solid.[13]

| Property | Value |

| Chemical Name | This compound[14] |

| CAS Number | 28177-69-7[13][14] |

| Molecular Formula | C₈H₇NO₄[14] |

| Molecular Weight | 181.15 g/mol [14] |

| Melting Point | 98.5-99.5 °C[13] |

| Appearance | Yellow to brown solid[13] |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired to confirm the structure and purity of the final product against reference spectra.

Visualized Reaction and Workflow

Reaction Mechanism Diagram

Caption: Electrophilic attack of the nitronium ion on o-hydroxyacetophenone.

Experimental Workflow Diagram

Caption: Step-by-step workflow for synthesis and purification.

Troubleshooting and Optimization

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Yield / Poor Selectivity | Reaction temperature too high; Addition of nitrating agent too fast. | Maintain strict temperature control. Add the nitrating agent slowly and dropwise to dissipate heat and avoid localized high concentrations.[12] |

| Formation of Dark, Tar-like Byproducts | Oxidation of the phenol by nitric acid. | Ensure the temperature does not exceed the recommended range. Quench the reaction as soon as the starting material is consumed (monitored by TLC).[12] |

| Polynitration Products Detected | Excess of nitrating agent; Prolonged reaction time. | Use the stoichiometric amount of nitric acid as specified. Monitor the reaction closely and stop it once the desired mono-nitrated product is maximized.[12] |

| Difficult Isomer Separation | Inherent nature of the reaction producing both 3- and 5-nitro isomers. | Employ high-resolution purification techniques like HPLC.[4] Alternatively, explore advanced synthetic strategies, such as using a blocking group (e.g., sulfonation) at the 5-position prior to nitration to force 3-position selectivity, followed by removal of the blocking group.[2] |

Conclusion

The nitration of o-hydroxyacetophenone to produce this compound is a well-established but nuanced electrophilic aromatic substitution. The primary challenges are controlling the regioselectivity to favor the 3-nitro isomer over the 5-nitro isomer and preventing oxidative side reactions. By implementing careful control over reaction parameters—particularly the rate of addition and temperature—and employing effective chromatographic purification techniques, researchers can reliably synthesize this important pharmaceutical intermediate. The methodologies and insights provided in this guide serve as a robust foundation for laboratory-scale synthesis and further process optimization.

References

- Technical Support Center: Nitration of 2-Methoxyacetophenone. (n.d.). BenchChem.

- The nitration of 2-hydroxyacetophenone results in two products. (2023, August 15). Brainly.com.

- Application Notes and Protocols: Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone through Nitration of 2-methoxyacetophenone. (n.d.). BenchChem.

- Green synthesis method of 2-hydroxy-3-nitroacetophenone. (n.d.). Google Patents.

- Method for preparing 2-hydroxy-3-aminoacetophenone. (n.d.). Google Patents.

- Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. (n.d.). Scientific Research Publishing.

- How to synthesize 5-nitro-2-hydroxyacetophenone from 2-hydroxyacetophenone? (2019, July 8). ResearchGate.

- Synthesis of 2-hydroxy-3-nitroacetophenone. (n.d.). PrepChem.com.

- Electrophilic aromatic directing groups. (n.d.). Grokipedia.

- Directing Groups in SE Ar. (n.d.).

- 2-Hydroxy-3-nitroacetophenone [28177-69-7]. (n.d.). GM CHEMICAL.

- 2-Hydroxy-3-nitroacetophenone. (n.d.). Biosynth.

- Electrophilic aromatic directing groups. (n.d.). Wikipedia.

- An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts.

- Directive Influence of Groups on Electrophilic Aromatic Substitution. (n.d.). Aakash Institute.

- 2-HYDROXY-3-NITROACETOPHENONE. (n.d.). ChemicalBook.

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.

Sources

- 1. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 2. CN114394908A - Method for preparing 2-hydroxy-3-aminoacetophenone - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 7. brainly.com [brainly.com]

- 8. researchgate.net [researchgate.net]

- 9. aakash.ac.in [aakash.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2-HYDROXY-3-NITROACETOPHENONE | 28177-69-7 [chemicalbook.com]

- 14. gmchemic.com [gmchemic.com]

Green Synthesis of 1-(2-Hydroxy-3-nitrophenyl)ethanone: A Guide to Sustainable Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Hydroxy-3-nitrophenyl)ethanone, also known as 2'-hydroxy-3'-nitroacetophenone, is a critical intermediate in the synthesis of pharmaceuticals, most notably the anti-asthmatic drug Pranlukast.[1][2] Traditional synthetic routes often rely on the direct nitration of o-hydroxyacetophenone, a process plagued by low yields (<40%) and the use of hazardous reagents like concentrated nitric and sulfuric acids.[1][3] This guide provides an in-depth exploration of modern, green synthetic alternatives that align with the principles of sustainable chemistry. We will dissect several innovative strategies, including catalytic directional hydroxylation, greener nitration techniques, and the application of enabling technologies such as microwave irradiation and sonochemistry. Each method is evaluated based on its mechanism, efficiency, environmental impact, and scalability, offering researchers a comprehensive playbook for developing safer, more efficient, and environmentally benign manufacturing processes.

Introduction: The Imperative for Greener Synthesis

The pharmaceutical industry is increasingly under pressure to adopt more sustainable practices. The synthesis of active pharmaceutical ingredients (APIs) and their intermediates often generates significant chemical waste. The production of this compound is a classic case where conventional methods, while functional, present considerable environmental and safety challenges. The primary route involves an electrophilic aromatic substitution on 2'-hydroxyacetophenone, which produces a mixture of 3- and 5-nitro isomers, necessitating difficult and costly purification steps.[3]

Green chemistry offers a framework to redesign this synthesis by focusing on:

-

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

-

Use of Safer Chemicals: Employing substances that are less toxic to human health and the environment.

-

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

-

Catalysis: Utilizing catalytic reagents over stoichiometric ones to minimize waste.

This guide delves into practical applications of these principles for the synthesis of this key intermediate.

Green Synthetic Strategies and Mechanisms

Several innovative pathways have been developed to circumvent the issues of traditional synthesis. We will explore the most promising of these, explaining the causality behind the experimental choices.

Strategy 1: Catalytic Directional Hydroxylation of m-Nitroacetophenone

This novel approach represents a paradigm shift from the conventional nitration route. Instead of adding a nitro group to a phenol, it introduces a hydroxyl group to a pre-nitrated benzene ring in a highly selective manner.

Causality and Mechanism: The core of this method is the use of the ketone and nitro groups already present on the m-nitroacetophenone starting material. These two groups act as a bidentate directing group, coordinating with a metal catalyst. This coordination pre-organizes the substrate, activating the C-H bond at the ortho position (C2) for targeted hydroxylation.[1] This elegant strategy avoids the formation of isomers, a primary drawback of the traditional method.

Catalysts and Conditions: The reaction is typically catalyzed by metal salts such as divalent copper, nickel, or palladium acetate in a carboxylic acid solvent (e.g., acetic, propionic acid).[1] The reaction proceeds under moderate temperatures (50-120 °C) and pressures (0.5-1.0 MPa of air), resulting in significantly improved yields and a cleaner reaction profile.[1]

Caption: Workflow for Microwave-Assisted Green Nitration.

Strategy 3: Green Fries Rearrangement Pathway

An alternative multi-step approach involves synthesizing the hydroxyaryl ketone core via a Fries rearrangement, followed by nitration. The green aspect of this pathway lies in modernizing the rearrangement step.

Causality and Mechanism: The Fries rearrangement converts a phenolic ester (e.g., phenyl acetate) into a hydroxyaryl ketone using a Lewis acid catalyst. [4][5]The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring. [5]Traditionally, corrosive and water-sensitive Lewis acids like AlCl₃ are used. Green alternatives focus on replacing these with solid, recyclable, or more benign acid catalysts.

Green Catalysts:

-

Heteropoly Acids (e.g., H₃PW₁₂O₄₀): These are highly acidic solid catalysts that are efficient, reusable, and environmentally benign. [6]* Methanesulfonic Acid (MSA): Considered a "green acid" due to its biodegradability and lower corrosivity compared to mineral acids. [7]* Photo-Fries Rearrangement: This variant uses UV light to induce the rearrangement without any catalyst, proceeding via a radical mechanism. [5][8]While attractive, it often suffers from low yields and is less common in commercial production. [5] Following the successful rearrangement to form 2'-hydroxyacetophenone, a green nitration step, as described in Strategy 2, can be employed to yield the final product.

Caption: Overall Green Fries Rearrangement Synthetic Pathway.

Strategy 4: Ultrasound-Assisted Synthesis (Sonochemistry)

Ultrasound irradiation is another energy-efficient technique that can accelerate reactions. [9][10]The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. This method can reduce reaction times, improve yields, and allow for milder overall conditions. [9][11]Sonochemistry can be applied to various steps in the synthesis, such as the Claisen-Schmidt condensation to form chalcone precursors or other cyclization reactions, making it a versatile tool in the green chemist's arsenal. [12][13]

Comparative Analysis of Green Synthesis Methods

The choice of synthetic route depends on factors like available starting materials, desired yield, purity requirements, and available equipment. The following table summarizes the key features of the discussed green methods.

| Method | Starting Material(s) | Key Reagents/Catalyst | Solvent | Conditions | Yield | Green Advantages |

| Catalytic Hydroxylation | m-Nitroacetophenone | Cu(OAc)₂, Ni(OAc)₂, or Pd(OAc)₂; Air | Carboxylic Acid (e.g., Acetic Acid) | 50-120 °C, 5-10 h [1] | High (Improved over traditional) | High selectivity (no isomers), avoids harsh nitrating agents. |

| Microwave Nitration | 2'-Hydroxyacetophenone | Ca(NO₃)₂ [14] | Glacial Acetic Acid [14] | Microwave, < 10 min [14] | High [14] | Drastically reduced reaction time, energy efficient, avoids H₂SO₄. |

| Green Fries Rearrangement | Phenyl Acetate | Heteropoly Acid (H₃PW₁₂O₄₀) or MSA [6][7] | Non-polar or solvent-free [5] | Varies (e.g., 100°C for MSA) | Good to Excellent | Replaces corrosive AlCl₃, uses recyclable or biodegradable catalysts. |

| Photo-Fries Rearrangement | Phenyl Acetate | None (UV Light) [5] | Varies | Ambient Temp. | Low [5] | Catalyst-free, operates at ambient temperature. |

| Ultrasound-Assisted | Varies | Varies | Often aqueous or eco-friendly solvents | Ambient Temp. | Generally Improved | Energy efficient, shorter reaction times, milder conditions. [9] |

Detailed Experimental Protocols

The following protocols are derived from published methods and serve as a starting point for laboratory implementation.

Protocol 1: Catalytic Directional Hydroxylation of m-Nitroacetophenone

(Based on the methodology described in patent CN108623542A) [1]

-

Reactor Setup: To a suitable pressure reactor, add m-nitroacetophenone.

-

Solvent and Catalyst Addition: Add a carboxylic acid solvent (e.g., acetic acid) in a weight ratio of 2-5 parts solvent to 1 part m-nitroacetophenone. Add the metal salt catalyst (e.g., Cu(OAc)₂) in a molar ratio of 1:10 to 1:1000 relative to the m-nitroacetophenone. [1]3. Reaction: Seal the reactor and pressurize with air to 0.5-1.0 MPa. Heat the mixture to a temperature between 50 °C and 120 °C.

-

Monitoring and Workup: Maintain the reaction with stirring for 5 to 10 hours. Monitor the reaction progress by sampling and analyzing for the residual rate of m-nitroacetophenone.

-

Isolation: Once the reaction is complete, cool the reactor, discharge the contents, and filter the mixture.

-

Purification: The collected solid is washed and then dried under vacuum at 60-70 °C for 5-8 hours to yield pure this compound.

Protocol 2: Microwave-Assisted Green Nitration of 2'-Hydroxyacetophenone

(Adapted from a procedure for a related compound, 4-hydroxy-3-nitroacetophenone) [14]

-

Reagent Preparation: In a 10 mL microwave pressure tube, add 2'-hydroxyacetophenone (1.0 eq).

-

Catalyst and Solvent: Add calcium nitrate [Ca(NO₃)₂] (approx. 1.9 eq) and glacial acetic acid (e.g., 2.5 mL per 0.5 g of starting material).

-

Microwave Reaction: Cap the tube with a Teflon pressure cap and place it in a microwave reactor. Irradiate at a constant low power (e.g., 1-32 W) for a short duration, typically between 1 and 10 minutes. The optimal time and power should be determined experimentally. [14]4. Isolation: After irradiation, cool the tube to room temperature. Pour the reaction mixture onto ice water to precipitate the product.

-

Purification: Collect the resulting precipitate by filtration. The crude product, a mixture of 3- and 5-nitro isomers, can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate or ethanol) or by column chromatography to isolate the desired 2-hydroxy-3-nitroacetophenone isomer. [3][14]

Conclusion and Future Outlook

The synthesis of this compound provides a compelling case study for the successful application of green chemistry principles in pharmaceutical manufacturing. The catalytic directional hydroxylation route offers a highly innovative solution by fundamentally changing the synthetic strategy to avoid isomer formation. [1]Concurrently, the refinement of existing methods through the use of greener reagents and enabling technologies like microwave and ultrasound irradiation presents more immediately accessible improvements. [14][9] Future research should focus on combining these strategies. For instance, exploring the use of ultrasound in conjunction with solid acid catalysts for the Fries rearrangement could further enhance efficiency and reduce energy input. The development of continuous flow processes, particularly for microwave-assisted reactions, could also offer significant advantages in terms of scalability, safety, and process control. By embracing these greener methodologies, researchers and drug development professionals can create more sustainable, cost-effective, and safer chemical processes.

References

- Green synthesis method of 2-hydroxy-3-nitroacetophenone.

-

Synthesis of 2-hydroxy-3-nitroacetophenone. PrepChem.com. [Link]

-

Mechanistic study of the photo-Fries rearrangement of phenyl acetate. ACS Publications. [Link]

-

What is the Fries Rearrangement Reaction?. BYJU'S. [Link]

- A kind of synthetic method of 2 hydroxyl, 3 nitro-acetophenone.

-

Fries rearrangement. Wikipedia. [Link]

-

Preparation method of 2-hydroxy-3-nitroacetophenone. Eureka | Patsnap. [Link]

-

Fries rearrangement reaction of phenyl acetate. ResearchGate. [Link]

- Method for preparing 2-hydroxy-3-aminoacetophenone.

-

How to synthesize 5-nitro-2-hydroxyacetophenone from 2-hydroxyacetophenone?. ResearchGate. [Link]

-

Green microwave nitration as an undergraduate organic chemistry lab procedure. Gordon College. [Link]

-

Microwave-Assisted Pharmaceutical Synthesis: An Overview. [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

-

ULTRASOUNDS-ASSISTED SYNTHESIS OF HIGHLY FUNCTIONALIZED ACETOPHENONE DERIVATIVES IN HETEROGENEOUS CATALYSIS. Revue Roumaine de Chimie. [Link]

-

2-Hydroxy-3-nitroacetophenone [28177-69-7]. GM CHEMICAL. [Link]

-

Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry. [Link]

-

Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. French-Ukrainian Journal of Chemistry. [Link]

-

Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. [Link]

-

Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. [Link]

-

2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. [Link]

-

Microwave and Ultrasound-assisted Facile Synthesis of 2'-Hydroxychalcones. Philippine Journal of Science. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Ultrasound-assisted three-component synthesis of 3-(5-amino-1H-pyrazol-4-yl). ResearchGate. [Link]

-

MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. TSI Journals. [Link]

Sources

- 1. CN108911988B - Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google Patents [patents.google.com]

- 2. gmchemic.com [gmchemic.com]